5-Amino-N-cyclobutyl-2-fluoro-benzamide
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Overview
Description
5-Amino-N-cyclobutyl-2-fluoro-benzamide: is a chemical compound characterized by its unique structure, which includes an amino group, a cyclobutyl group, a fluorine atom, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-N-cyclobutyl-2-fluoro-benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. One common approach is the amide coupling reaction , where an amine group is introduced to the benzamide core. The cyclobutyl group can be introduced through a nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, such as temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-N-cyclobutyl-2-fluoro-benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Biology: It serves as a building block for the development of bioactive compounds, which can be used in biological studies and drug discovery.
Industry: The compound's unique properties make it valuable in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which 5-Amino-N-cyclobutyl-2-fluoro-benzamide exerts its effects involves interactions with molecular targets and pathways . The amino group can act as a nucleophile, while the fluorine atom can influence the compound's reactivity and binding affinity. The cyclobutyl group may enhance the compound's stability and specificity.
Comparison with Similar Compounds
5-Amino-2-fluorobenzamide: Lacks the cyclobutyl group.
N-cyclobutyl-2-fluorobenzamide: Lacks the amino group.
5-Amino-N-cyclobutylbenzamide: Lacks the fluorine atom.
This comprehensive overview highlights the significance of 5-Amino-N-cyclobutyl-2-fluoro-benzamide in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
5-amino-N-cyclobutyl-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGSSUOHKXXGOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC(=O)C2=C(C=CC(=C2)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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